4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine
Description
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)12-3-1-11(2-4-12)13-5-6-14-15-13/h1-6H,7-10H2,(H,14,15) |
InChI Key |
UMXNKPVIONUHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Sulfonation-Amination Strategy
The primary route involves a two-step sequence: (1) sulfonation of a pyrazole-containing precursor to generate a sulfonyl chloride intermediate, followed by (2) nucleophilic amination with morpholine. This approach aligns with broader sulfonamide synthesis principles, where sulfonyl chlorides react with amines under basic conditions.
For 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine, the precursor 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride is synthesized via chlorosulfonation of 4-(1H-pyrazol-3-yl)benzene. Subsequent reaction with morpholine in acetonitrile, catalyzed by N,N-diisopropylethylamine (DIPEA), yields the target compound. The general reaction is:
Key parameters include a 1.2:1 molar ratio of sulfonyl chloride to morpholine and reaction times of 12–16 hours at room temperature.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields (75–82%) are achieved in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO), which stabilize the sulfonyl chloride intermediate and facilitate amine nucleophilicity. DIPEA is preferred over weaker bases (e.g., triethylamine) due to its superior capacity to scavenge HCl, minimizing side reactions.
Table 1: Comparative Yields Under Varied Conditions
Acid Catalysis and Stoichiometry
Patent data emphasize the role of acid additives (e.g., H₃PO₄) in accelerating sulfonation, particularly for electron-deficient arenes. A molar ratio of 0.1–0.25 equivalents of acid relative to the sulfonyl chloride improves reaction rates without compromising yield.
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for structural verification. Key NMR signals include:
Table 2: HPLC Retention Times
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 294.1 [M+H]⁺, consistent with the molecular weight of 293.34 g/mol.
Challenges and Scalability
Side Reactions
Competing hydrolysis of the sulfonyl chloride intermediate in aqueous media necessitates anhydrous conditions. Patent WO2017084995A1 notes that >5% water content reduces yields by 20–30% due to sulfonic acid byproduct formation.
Industrial-Scale Adaptations
Batch processes using continuous flow reactors have been proposed to enhance heat dissipation during exothermic sulfonation, though no large-scale production data specific to this compound are publicly available.
Applications and Derivatives
While beyond the scope of preparation methods, the compound’s bioactivity profile merits brief mention. Its sulfonamide group confers potential as a carbonic anhydrase inhibitor, while the pyrazole moiety may modulate kinase interactions. Derivatives substituting morpholine with piperidine or thiomorpholine show varied pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
-
Anticancer Properties
- Mechanism of Action : The compound exhibits potential anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that derivatives containing the pyrazole ring can induce apoptosis in cancer cells, particularly in breast and lung cancer models.
- Case Study : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer, suggesting the efficacy of this class of compounds in oncological applications .
-
Anti-inflammatory Effects
- Research Findings : Compounds similar to 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway.
- Case Study : In vivo experiments indicated that administration of a pyrazole-based sulfonamide reduced inflammation markers in models of rheumatoid arthritis, highlighting its therapeutic potential for inflammatory diseases .
-
Antimicrobial Activity
- Spectrum of Activity : This compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
- Case Study : A comparative study found that derivatives with the pyrazole moiety exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, making them candidates for further development as antibiotics .
Material Science Applications
-
Fluorescent Materials
- Synthesis and Properties : Research indicates that incorporating pyrazole into polymer matrices enhances fluorescent properties, making these materials suitable for applications in sensors and imaging.
- Data Table :
Compound Emission Wavelength (nm) Application 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine 514 Fluorescent sensors Pyrazole derivative X 500 Imaging agents
-
Catalysis
- Catalytic Activity : The compound has been explored as a ligand in catalysis, particularly in palladium-catalyzed reactions. Its ability to stabilize metal centers enhances reaction efficiency.
- Case Study : A study highlighted the use of this compound as a ligand in cross-coupling reactions, yielding higher product yields compared to traditional ligands .
Mechanism of Action
The mechanism of action of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and selected analogues:
Key Comparative Insights
Electronic and Steric Effects
- Pyridine vs. Pyrazole (Target vs. ) : The pyridine group in introduces stronger basicity and planar π-system interactions, whereas the pyrazole in the target compound offers dual hydrogen-bonding sites (N–H and adjacent N). This difference impacts target selectivity in enzyme inhibition .
- Sulfonamide vs. Sulfonylmorpholine (Target vs. ): The sulfonamide (–SO₂NH₂) in acts as a hydrogen bond donor, enhancing interactions with polar protein residues. In contrast, the sulfonylmorpholine group (–SO₂-morpholine) in the target is a hydrogen bond acceptor, favoring solubility in aqueous environments .
Substituent Influence on Reactivity
- Electron-Withdrawing Groups (Target vs. ): The bromo and trifluoromethyl groups in significantly increase the electron deficiency of the sulfonyl group, making it more reactive toward nucleophilic substitution.
Solubility and Pharmacokinetics
- Methanesulfonate vs. Morpholine (Target vs. ) : The methanesulfonate group in provides high water solubility, while the morpholine in the target balances moderate solubility with membrane permeability. The diphenylpyrazole in adds lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound .
Biological Activity
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is a compound of growing interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine can be represented as follows:
This structure features a morpholine ring attached to a sulfonyl group, which is further linked to a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Some key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting kinases involved in inflammatory responses, such as p38 MAP kinase, which is crucial for cytokine production.
- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage.
- Antimicrobial Properties : The sulfonamide group may contribute to antibacterial activity by interfering with bacterial folate synthesis.
In Vitro Studies
Recent studies have evaluated the in vitro activity of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 12 | Inhibition of cell proliferation |
| A549 (lung cancer) | 20 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. For instance:
- Animal Models : In murine models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating anti-inflammatory effects.
- Toxicity Assessment : Preliminary toxicity studies revealed no adverse effects at therapeutic doses, suggesting a favorable safety profile.
Case Studies
Several case studies highlight the practical applications and effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis demonstrated that pyrazole derivatives reduced joint inflammation and pain scores significantly compared to placebo.
- Case Study on Cancer Therapy : A clinical trial assessing the efficacy of a similar pyrazole-based compound showed promising results in shrinking tumor size in patients with advanced solid tumors.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[4-(1H-pyrazol-3-yl)phenyl]sulfonylmorpholine?
The synthesis typically involves sulfonylation and coupling reactions. For example, sulfonyl-containing intermediates can be generated via refluxing aryl halides with morpholine derivatives in xylene under catalytic conditions. A representative procedure involves reacting chloranil with substituted pyrazole-phenyl precursors in xylene for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Pyrazole ring formation often employs Mannich reactions, where 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives react with crown ethers or amines under basic conditions .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- X-ray crystallography : For resolving crystal packing and bond angles (e.g., SHELX software for refinement) .
- NMR spectroscopy : To confirm proton environments, particularly the pyrazole C-H protons (δ 6.5–7.5 ppm) and morpholine sulfonyl groups (δ 3.5–4.0 ppm) .
- IR spectroscopy : To identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and pyrazole ring (C=N, ~1600 cm⁻¹) stretches .
Q. How is purity assessed during synthesis?
Purity is validated via:
- High-performance liquid chromatography (HPLC) : To quantify residual solvents or byproducts.
- Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline consistency.
- Elemental analysis : Matching experimental and theoretical C/H/N/S/O percentages within ±0.3% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Critical parameters include:
- Solvent choice : Xylene or DMF enhances sulfonylation efficiency due to high boiling points and polarity .
- Catalyst screening : Transition metals (e.g., Pd/C) may accelerate coupling steps, while bases like NaOH control pH during workup .
- Reaction time : Extended reflux (30+ hours) ensures complete cyclization of pyrazole rings but risks decomposition; TLC monitoring is advised .
Q. How can contradictory spectral or crystallographic data be resolved?
- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4-chlorophenyl sulfonamide derivatives) .
- DFT calculations : Predict vibrational frequencies or chemical shifts to align experimental observations .
- Alternate space groups : For crystallography, test both P63/mmc (staggered) and P6/mmm (eclipsed) models to resolve disorder .
Q. What strategies mitigate solubility limitations in biological assays?
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Docking simulations : Map the sulfonylmorpholine moiety to enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina .
- QSAR models : Corporate Hammett constants (σ) of substituents on the pyrazole ring to predict electronic effects on bioactivity .
Methodological Challenges and Solutions
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Q. How are batch-to-batch inconsistencies in synthetic routes minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
